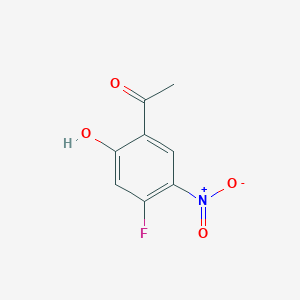
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is an aromatic hydroxy ketone with the molecular formula C8H6FNO4. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone can be synthesized through the nitration of 5-fluoro-2-hydroxyacetophenone. . This reaction typically occurs under controlled temperature conditions to ensure the selective nitration of the desired position on the aromatic ring.
Chemical Reactions Analysis
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The fluoro and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles for substitution reactions .
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of the fluoro, hydroxy, and nitro groups allows the compound to participate in hydrogen bonding, electron donation, and electron withdrawal interactions. These interactions can affect the compound’s reactivity and binding affinity to specific molecular targets, influencing its biological and chemical effects .
Comparison with Similar Compounds
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone can be compared with other similar compounds such as:
- 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone
- 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
- 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone, also known as a derivative of 2-hydroxy-5-nitrophenyl, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets.
- Molecular Formula: C9H8FNO3
- Molecular Weight: 201.16 g/mol
- IUPAC Name: this compound
- CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group and hydroxyl group enhances its reactivity and affinity towards various biological targets, potentially influencing pathways involved in cell signaling and proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Interaction: It may act as an antagonist or agonist at certain receptors, modulating physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains.
- Anticancer Potential: Preliminary investigations suggest that it could have cytotoxic effects on cancer cell lines, making it a candidate for further anticancer drug development.
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitrophenol derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.015 to 0.25 μg/mL for some strains .
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values suggesting moderate to high cytotoxicity, warranting further exploration into its mechanism and potential as an anticancer agent .
Properties
Molecular Formula |
C8H6FNO4 |
|---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 |
InChI Key |
WYKHDXLBJSDBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















